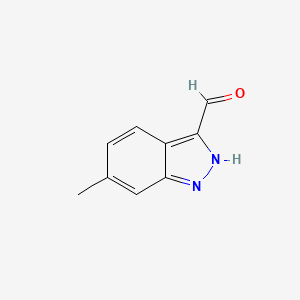

6-Metil-1H-indazol-3-carbaldehído

Descripción general

Descripción

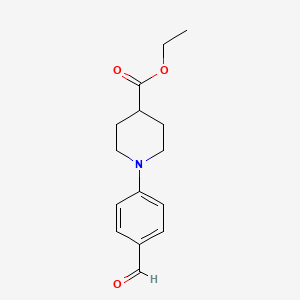

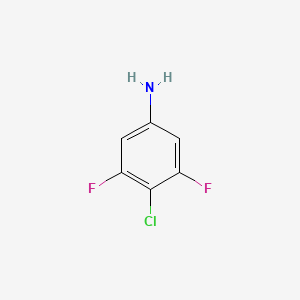

6-Methyl-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Methyl-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones Multicomponente (RMC)

“6-Metil-1H-indazol-3-carbaldehído” sirve como precursor eficiente en las RMC, las cuales son estrategias sostenibles para sintetizar moléculas complejas. Estas reacciones tienen alto rendimiento, son eficientes en tiempo y costo, y se alinean con los principios de la química verde . Los grupos funcionales inherentes del compuesto facilitan diversos métodos de formación de enlaces, mejorando la quimio-, estereo- y regioselectividad.

Precursor de Actividad Biológica

Este compuesto es crucial para generar estructuras biológicamente activas, incluidas aquellas con actividades antioxidante, antibiótica, antiinflamatoria, antimicrobiana, anticancerígena, antihiperglucémica, inhibitoria de proteína cinasa y anti-VIH . Su papel en la síntesis de moléculas activas como carbazol, triazol, pirazol, pirimidina, quinolina y derivados de imidazol es significativo.

Inhibidores de Quinasa

En química medicinal, los derivados de indazol, incluido el “this compound”, son cada vez más importantes como inhibidores de quinasa. Estos compuestos son intermediarios clave para acceder a una variedad de indazoles 3-sustituidos polifuncionalizados .

Inhibidores de la Proteasa del VIH

El fragmento de indazol, parte de la estructura del “this compound”, se utiliza en la producción de inhibidores de la proteasa del VIH. Estos inhibidores son esenciales para el tratamiento del VIH al interferir con la capacidad del virus para replicarse dentro de las células huésped .

Antagonistas del Receptor de Serotonina

Los compuestos que contienen un fragmento de indazol se investigan por su potencial como antagonistas del receptor de serotonina. Estos antagonistas se pueden utilizar para tratar diversos trastornos psiquiátricos al modular los niveles de serotonina en el cerebro .

Inhibidores de la Reductasa Aldólica

“this compound” se aplica en la síntesis de inhibidores de la reductasa aldólica. Estos inhibidores desempeñan un papel en el manejo de complicaciones relacionadas con la diabetes, como cataratas y neuropatía, al prevenir la acumulación de sorbitol .

Inhibidores de la Acetilcolinesterasa

El compuesto también participa en la creación de inhibidores de la acetilcolinesterasa, que se utilizan para tratar la enfermedad de Alzheimer al aumentar el nivel de acetilcolina en el cerebro, mejorando así la función cognitiva .

Mecanismo De Acción

Target of Action

Indazole derivatives, a family to which 6-methyl-1h-indazole-3-carbaldehyde belongs, have been noted for their potential role in the inhibition, regulation, and/or modulation of kinases such as chk1 and chk2 .

Mode of Action

It’s worth noting that indazole derivatives are known for their potential in generating biologically active structures .

Biochemical Pathways

Indole derivatives, which are structurally similar to indazoles, are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, including cancer cells and microbes .

Result of Action

Indazole derivatives have been noted for their potential antitumor activity .

Propiedades

IUPAC Name |

6-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQJCMCRICBIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595804 | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-98-9 | |

| Record name | 6-Methyl-1H-indazole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)

![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)

![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)